REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:8]2[O:9][CH:10]([C:13](N)=[O:14])[CH2:11][O:12][C:7]=2[CH:6]=[CH:5][CH:4]=1.[OH2:16]>Cl>[CH3:1][O:2][C:3]1[C:8]2[O:9][CH:10]([C:13]([OH:14])=[O:16])[CH2:11][O:12][C:7]=2[CH:6]=[CH:5][CH:4]=1
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Name
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Quantity
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2.41 g
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Type
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reactant
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Smiles
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COC1=CC=CC2=C1OC(CO2)C(=O)N
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Name
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|
Quantity
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35 mL
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Type
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solvent
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Smiles
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Cl
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Name
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Quantity
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200 mL
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was cooled
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Type
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EXTRACTION
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Details
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extracted with chloroform (3×100 ml.)
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Type
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DRY_WITH_MATERIAL
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Details
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the extracts dried (MgSO4)
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Type
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CUSTOM
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Details
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The solid residue (1.8 g.) was recrystallized from water (m.p. 75°-78° C.)
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Name
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Type
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product
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Smiles
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COC1=CC=CC2=C1OC(CO2)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |